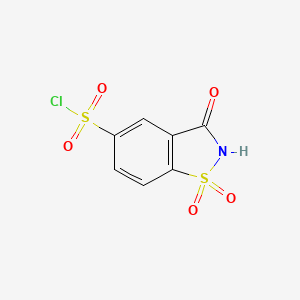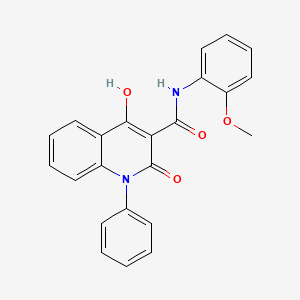
4-hydroxy-N-(2-methoxyphenyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a quinoline derivative, which is a class of organic compounds with a benzene ring fused to a pyridine ring . Quinolines have a wide range of applications in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It appears to have a quinoline core with various functional groups attached, including a hydroxy group, a methoxyphenyl group, and a carboxamide group .Chemical Reactions Analysis
Quinoline derivatives are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The specific reactions that this compound can undergo would depend on the exact positioning and reactivity of its functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure and the nature of its functional groups. These properties might include its melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
Antimicrobial Activity
Research on compounds structurally related to 4-hydroxy-N-(2-methoxyphenyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide has highlighted potential antimicrobial properties. For instance, studies involving quinazolinone and 4-thiazolidinone hybrids have demonstrated in vitro antibacterial and antifungal activities against various pathogens, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans, among others (Desai, Dodiya, & Shihora, 2011). Similarly, fluoroquinolone-based 4-thiazolidinones have been synthesized and shown antimicrobial activities, suggesting a promising route for developing new antimicrobial agents (Patel & Patel, 2010).
Anticancer and Fluorescent Properties
The preparation of 3-hydroxyquinoline-4(1H)-one derivatives bearing substituted phenyl in position 2 and various substituted carboxamide groups has been described. These compounds have been synthesized with the aim of evaluating their cytotoxic activity against various cancer cell lines and investigating their fluorescent properties. This research highlights the dual functionality of these compounds as both potential anticancer agents and fluorescent probes, offering a basis for the development of novel diagnostic tools and therapeutic options (Funk et al., 2015).
Structural and Synthetic Studies
Structural and synthetic studies have been a significant focus in the realm of 4-oxoquinolines, a class of organic substances known for their biological and synthetic versatility. For example, the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide has been explored to understand its regiosselective behavior, shedding light on its acid/base characteristics and potential reaction paths. Such investigations are crucial for designing new compounds with enhanced pharmacological activities (Batalha et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-hydroxy-N-(2-methoxyphenyl)-2-oxo-1-phenylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c1-29-19-14-8-6-12-17(19)24-22(27)20-21(26)16-11-5-7-13-18(16)25(23(20)28)15-9-3-2-4-10-15/h2-14,26H,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVDLKKLASHLDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-N-(2-methoxyphenyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-Fluorophenyl)-6-[4-(3-methylbenzoyl)piperazin-1-yl]pyrimidine](/img/structure/B2676490.png)
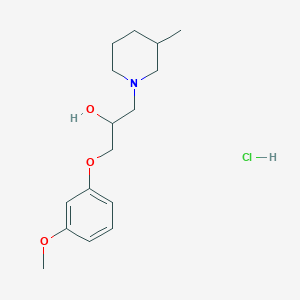
![N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2676493.png)

![2-(2,4-difluorophenyl)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2676496.png)
![8-methyl-N'-[2-(2-thienyl)acetyl]-8H-thieno[2,3-b]indole-2-carbohydrazide](/img/structure/B2676497.png)

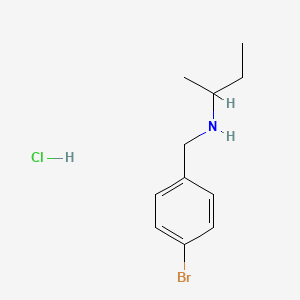
![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxamide](/img/structure/B2676504.png)

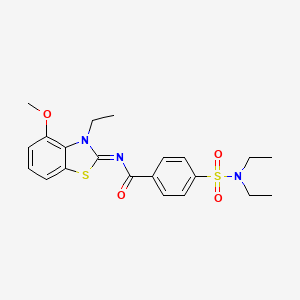
![2-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-dihydropyrrol-3-yl]propanoic acid](/img/structure/B2676508.png)
![1,3,6-trimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2676510.png)
